molecular formula C9H6BrNO5 B8202584 (4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid

(4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid

Cat. No.: B8202584
M. Wt: 288.05 g/mol
InChI Key: LCGSIVBJSACPAC-UHFFFAOYSA-N
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Description

(4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid typically involves the following steps:

    Nitration: The starting material, 4-bromo-2-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Oxidation: The resulting 4-bromo-2-methyl-6-nitrophenol is then oxidized to form the corresponding carboxylic acid.

    Acylation: Finally, the carboxylic acid is acylated with oxalyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Esterification: Alcohols, sulfuric acid or hydrochloric acid.

Major Products

    Reduction: 2-(4-Amino-2-methyl-6-nitrophenyl)-2-oxoacetic acid.

    Substitution: 2-(4-Substituted-2-methyl-6-nitrophenyl)-2-oxoacetic acid derivatives.

    Esterification: 2-(4-Bromo-2-methyl-6-nitrophenyl)-2-oxoacetate esters.

Scientific Research Applications

(4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-6-nitroaniline
  • 4-Bromo-2-methyl-6-nitrophenol
  • 2-(4-Bromo-2-methyl-6-nitrophenyl)acetonitrile

Uniqueness

(4-Bromo-2-methyl-6-nitrophenyl)(oxo)acetic acid is unique due to the presence of the oxoacetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, nitro, and oxoacetic acid groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-(4-bromo-2-methyl-6-nitrophenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO5/c1-4-2-5(10)3-6(11(15)16)7(4)8(12)9(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGSIVBJSACPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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